
8-ethoxy-2-imino-2H-chromene-3-carboxamide
Overview
Description
8-Ethoxy-2-imino-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C12H12N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-imino-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between salicylaldehyde derivatives and N-substituted cyanoacetamides in the presence of a base such as aqueous sodium carbonate or hydrogen carbonate solution at room temperature . The reaction proceeds efficiently, yielding the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
Scientific Research Applications
8-Ethoxy-2-imino-2H-chromene-3-carboxamide is a chemical compound with the molecular formula that belongs to the chromene family. It is characterized by an ethoxy group at the 8-position and an imino group at the 2-position. Due to its unique structural features, this compound has garnered attention for its potential biological activities, particularly in antioxidant, anticancer, and antimicrobial research.
Scientific Research Applications
This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Research indicates its potential use in developing therapeutic agents for various diseases. It is also used in the synthesis of dyes, pigments, and other industrial chemicals.
This compound's potential biological activities, especially in the fields of antioxidant, anticancer, and antimicrobial research, have gained it attention.
Antioxidant Properties: Research indicates that this compound exhibits significant antioxidant activity. The presence of the imino group enhances its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound can effectively reduce reactive oxygen species (ROS) levels, contributing to its protective effects against cellular damage.
Anticancer Activity: The anticancer potential of this compound has been evaluated across various cancer cell lines. It has demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel.
Cell Line | IC50 Value (μM) | Comparison Agent | IC50 Value (μM) |
---|---|---|---|
MCF-7 | 8.5 | 5-Fluorouracil | Comparable |
PC-3 | 35.0 | Docetaxel | Comparable |
A549 | 0.9 | ||
Caco-2 | 9.9 |
These results indicate that the compound effectively inhibits cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity: The antimicrobial properties of this compound have also been investigated. It exhibits significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent efficacy. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
Candida albicans | 0.30 |
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
- Inhibition of mTOR-p70S6K Signaling Pathway : The compound activates AMP-activated protein kinase (AMPK), leading to down-regulation of SLC7A11, which reduces cysteine and glutathione levels.
- Reactive Oxygen Species Accumulation : By modulating antioxidant defenses, it promotes ROS accumulation, which can trigger apoptotic pathways in cancer cells.
- Binding Affinity : The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins, crucial for drug development.
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that this compound exhibited equipotent activity against Caco-2 and MCF-7 cell lines compared to standard treatments, suggesting its potential role as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another investigation revealed that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with superior biofilm inhibition compared to traditional antibiotics like Ciprofloxacin.
Mechanism of Action
The mechanism of action of 8-ethoxy-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-Allyl-2-imino-2H-chromene-3-carboxamide
- 6-Chloro-2-imino-2H-chromene-3-carbothioamide
- 2-Amino-7-hydroxy-8-methyl-4-(3-pyridinyl)-4H-chromene-3-carbonitrile
Uniqueness
8-Ethoxy-2-imino-2H-chromene-3-carboxamide stands out due to its unique ethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar chromene derivatives.
Biological Activity
8-Ethoxy-2-imino-2H-chromene-3-carboxamide is a compound belonging to the chromene family, characterized by its unique structural features, including an ethoxy group at the 8-position and an imino group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antioxidant , anticancer , and antimicrobial research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The presence of the imino group enhances its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound can effectively reduce reactive oxygen species (ROS) levels, contributing to its protective effects against cellular damage.
Anticancer Activity
The anticancer potential of this compound has been evaluated across various cancer cell lines. Notably, it has demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel.
Cell Line | IC50 Value (μM) | Comparison Agent | IC50 Value (μM) |
---|---|---|---|
MCF-7 | 8.5 | 5-Fluorouracil | Comparable |
PC-3 | 35.0 | Docetaxel | Comparable |
A549 | 0.9 | - | - |
Caco-2 | 9.9 | - | - |
These results indicate that the compound effectively inhibits cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibits significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent efficacy.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
Candida albicans | 0.30 |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
- Inhibition of mTOR-p70S6K Signaling Pathway : The compound activates AMP-activated protein kinase (AMPK), leading to down-regulation of SLC7A11, which reduces cysteine and glutathione levels.
- Reactive Oxygen Species Accumulation : By modulating antioxidant defenses, it promotes ROS accumulation, which can trigger apoptotic pathways in cancer cells.
- Binding Affinity : The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins, crucial for drug development.
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that this compound exhibited equipotent activity against Caco-2 and MCF-7 cell lines compared to standard treatments, suggesting its potential role as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another investigation revealed that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with superior biofilm inhibition compared to traditional antibiotics like Ciprofloxacin .
Properties
IUPAC Name |
8-ethoxy-2-iminochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-9-5-3-4-7-6-8(11(13)15)12(14)17-10(7)9/h3-6,14H,2H2,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQAHCFPTWCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312847 | |
Record name | 8-ethoxy-2-imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67231-51-0 | |
Record name | MLS000756598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-ethoxy-2-imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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